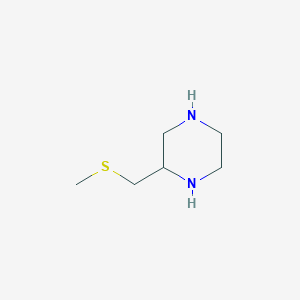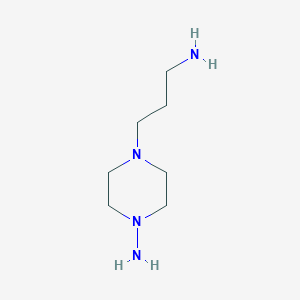
4-(3-Aminopropyl)piperazin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminopropyl)piperazin-1-amine is a heterocyclic organic compound with the molecular formula C7H18N4. It is a derivative of piperazine, a chemical structure that is widely used in pharmaceuticals and organic synthesis. This compound is known for its versatility and is used as an intermediate in the synthesis of various drugs and other chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)piperazin-1-amine typically involves the reaction of piperazine with 3-chloropropylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium or platinum can enhance the reaction efficiency .
化学反応の分析
Types of Reactions
4-(3-Aminopropyl)piperazin-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
4-(3-Aminopropyl)piperazin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including antipsychotic and antidepressant drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-(3-Aminopropyl)piperazin-1-amine involves its interaction with various molecular targets, including GABA receptors. The compound acts as a GABA receptor agonist, binding directly to the receptor and causing hyperpolarization of nerve endings. This results in the inhibition of neurotransmitter release and subsequent physiological effects .
類似化合物との比較
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: Another piperazine derivative with similar chemical properties and applications.
1-(3-Aminopropyl)-4-methylpiperazine: A methylated derivative with slightly different reactivity and uses.
Uniqueness
4-(3-Aminopropyl)piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in various synthetic pathways makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C7H18N4 |
|---|---|
分子量 |
158.25 g/mol |
IUPAC名 |
4-(3-aminopropyl)piperazin-1-amine |
InChI |
InChI=1S/C7H18N4/c8-2-1-3-10-4-6-11(9)7-5-10/h1-9H2 |
InChIキー |
CABULLISIORTJO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


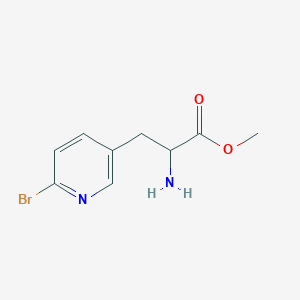
![4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104377.png)
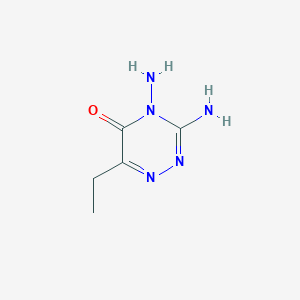
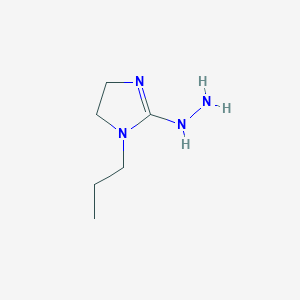
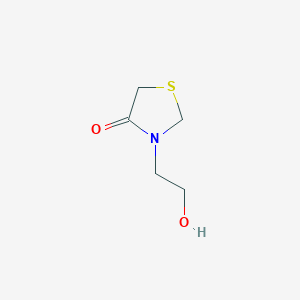
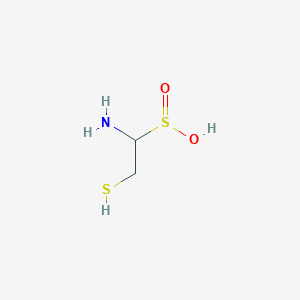
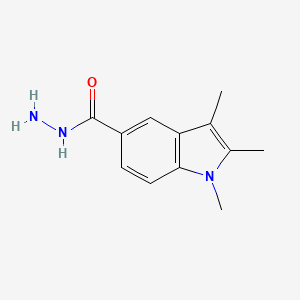
![2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B13104399.png)
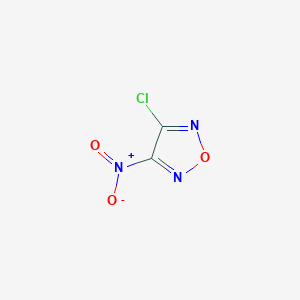
![5-([1,1'-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13104408.png)
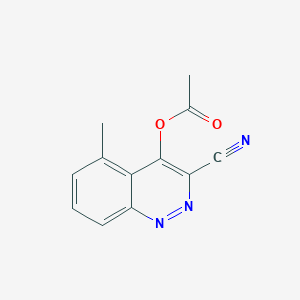
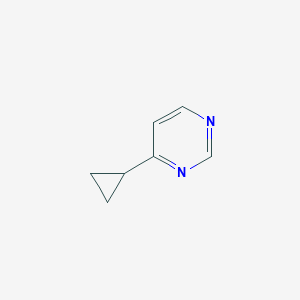
![6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B13104427.png)
